molecular formula C11H15N5O2S B2503023 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034231-31-5

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2503023
CAS RN: 2034231-31-5
M. Wt: 281.33
InChI Key: GNEXFIOIVWAQTA-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic molecule that likely exhibits biological activity due to the presence of several heterocyclic moieties known for their presence in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which is a key intermediate for further reactions to produce various pyrazole derivatives with potential anti-tumor activity . Similarly, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves dehydrosulfurization and cyclization reactions . These methods suggest that the synthesis of this compound could also involve multi-step reactions including condensation, cyclization, and possibly substitution reactions to introduce the ethoxyethyl group.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using X-ray crystallography, as seen with the compound mentioned in paper . The presence of multiple rings, such as pyrazole, triazole, and thiadiazole, contributes to the rigidity and three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement and N-formylation . This indicates that the compound may also undergo similar nucleophilic addition and rearrangement reactions, given the presence of a pyrazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often characterized by their stability, solubility, and reactivity. For example, the thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides followed by cyclization into thiadiazine-thiones suggests that such compounds can be stable under certain conditions . The solubility can be influenced by the presence of substituents such as the ethoxyethyl group, which may increase solubility in organic solvents.

Relevant Case Studies

Case studies involving related compounds show significant effects in mouse tumor model cancer cell lines, indicating potential anti-tumor activity . Another study synthesized a large library of pyrazole carboxamides, which were evaluated for toxicity in C. elegans, demonstrating the importance of biological evaluation in the development of new compounds .

Scientific Research Applications

Synthesis and Chemical Properties N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that can be synthesized through various chemical reactions involving pyrazole and thiadiazole derivatives. Research in this area has explored different synthetic routes and chemical modifications to create new compounds with potential biological activities. For example, Yue et al. (2010) detailed the synthesis of related acylamides through one-pot reactions and subsequent modifications, yielding compounds with varied bioactivities, though their specific auxin activities were not high, and some showed antiblastic effects on wheat gemma (Yue et al., 2010). Similarly, research by Nassar et al. (2015) outlined a convenient method for synthesizing novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, demonstrating significant anti-tumor effects in mouse and human cancer cell lines through docking studies (Nassar et al., 2015).

Biological Activities and Potential Applications The compound's derivatives have been studied for various biological activities, including anti-tumor and inhibitory effects on nitric oxide synthase (NOS), indicating potential therapeutic applications. For instance, Arias et al. (2018) developed new families of pyrazoline and thiadiazoline derivatives, analyzing their inhibitory activities against different isoforms of nitric oxide synthase. They found that thiadiazolines preferentially inhibited the neuronal isoform, while pyrazolines were more effective as inhibitors of inducible NOS, suggesting potential utility in managing conditions related to NOS activity (Arias et al., 2018).

Structural and Molecular Studies Structural and molecular studies on related compounds have provided insights into their chemical behavior and interaction with biological targets. Köysal et al. (2005) investigated the crystal structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing insights into the geometric parameters and intermolecular interactions that could influence their biological activities (Köysal et al., 2005).

Chemical Modification and Functionalization The versatility of this compound and its derivatives for chemical modification has been a focus of research, aiming to enhance their biological properties or tailor them for specific applications. Studies have explored various functionalization strategies to improve their activity profile, stability, or specificity towards certain biological targets. This includes the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have been evaluated for their cytotoxic activity against cancer cells, demonstrating the potential for designing new anticancer agents (Hassan et al., 2014).

Future Directions

The future directions would depend on the specific applications of the compound. Compounds with similar structures have been used in the synthesis of pincer complexes, which are important in the field of organometallic chemistry .

properties

IUPAC Name

4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)12-4-7-18-8-6-16-5-2-3-13-16/h2-3,5H,4,6-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEXFIOIVWAQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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